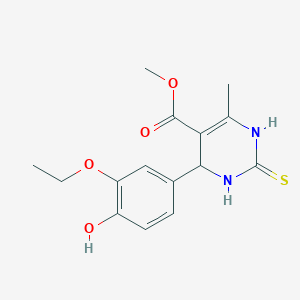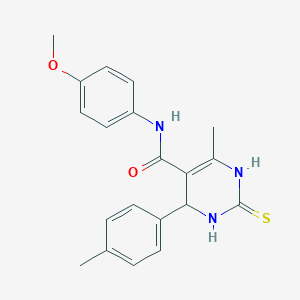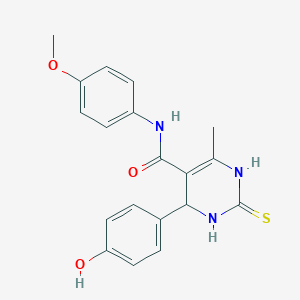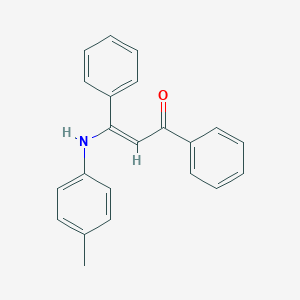![molecular formula C20H23N7 B243147 N-[4-anilino-6-(1-piperazinyl)-1,3,5-triazin-2-yl]-N-benzylamine](/img/structure/B243147.png)
N-[4-anilino-6-(1-piperazinyl)-1,3,5-triazin-2-yl]-N-benzylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-anilino-6-(1-piperazinyl)-1,3,5-triazin-2-yl]-N-benzylamine, also known as ABT-199 or Venetoclax, is a small molecule inhibitor that selectively targets B-cell lymphoma 2 (BCL-2) proteins. BCL-2 proteins play a critical role in the regulation of apoptosis and are often overexpressed in cancer cells, making them an attractive target for cancer therapy. ABT-199 is a promising drug candidate for the treatment of hematological malignancies, including chronic lymphocytic leukemia (CLL) and acute myeloid leukemia (AML).
Mecanismo De Acción
N-[4-anilino-6-(1-piperazinyl)-1,3,5-triazin-2-yl]-N-benzylamine selectively binds to the hydrophobic groove of BCL-2 proteins, thereby disrupting their interaction with pro-apoptotic proteins and promoting apoptosis in cancer cells. The binding of N-[4-anilino-6-(1-piperazinyl)-1,3,5-triazin-2-yl]-N-benzylamine to BCL-2 is highly specific and does not affect other members of the BCL-2 family, such as BCL-xL and MCL-1.
Biochemical and Physiological Effects:
N-[4-anilino-6-(1-piperazinyl)-1,3,5-triazin-2-yl]-N-benzylamine has been shown to induce apoptosis in cancer cells that overexpress BCL-2, while sparing normal cells that express low levels of BCL-2. N-[4-anilino-6-(1-piperazinyl)-1,3,5-triazin-2-yl]-N-benzylamine has also been shown to inhibit the growth of cancer cells in vitro and in vivo, and to synergize with other anti-cancer agents.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[4-anilino-6-(1-piperazinyl)-1,3,5-triazin-2-yl]-N-benzylamine is a potent and selective inhibitor of BCL-2 proteins, making it an attractive tool for studying the role of BCL-2 in cancer biology. However, the high specificity of N-[4-anilino-6-(1-piperazinyl)-1,3,5-triazin-2-yl]-N-benzylamine also limits its utility in studying other members of the BCL-2 family, such as BCL-xL and MCL-1. Additionally, the cost and availability of N-[4-anilino-6-(1-piperazinyl)-1,3,5-triazin-2-yl]-N-benzylamine may be a limiting factor for some researchers.
Direcciones Futuras
1. Combination therapy: N-[4-anilino-6-(1-piperazinyl)-1,3,5-triazin-2-yl]-N-benzylamine has been shown to synergize with other anti-cancer agents, such as rituximab and idelalisib. Further studies are needed to identify additional agents that can be combined with N-[4-anilino-6-(1-piperazinyl)-1,3,5-triazin-2-yl]-N-benzylamine to improve its efficacy.
2. Resistance mechanisms: While N-[4-anilino-6-(1-piperazinyl)-1,3,5-triazin-2-yl]-N-benzylamine has shown promising results in clinical trials, some patients develop resistance to the drug over time. Further studies are needed to identify the mechanisms of resistance and to develop strategies to overcome them.
3. Biomarker identification: N-[4-anilino-6-(1-piperazinyl)-1,3,5-triazin-2-yl]-N-benzylamine is effective in patients with CLL and AML who overexpress BCL-2. Further studies are needed to identify biomarkers that can predict response to N-[4-anilino-6-(1-piperazinyl)-1,3,5-triazin-2-yl]-N-benzylamine and to develop personalized treatment strategies.
4. New indications: N-[4-anilino-6-(1-piperazinyl)-1,3,5-triazin-2-yl]-N-benzylamine is currently being evaluated in clinical trials for the treatment of other types of cancer, such as multiple myeloma and non-Hodgkin lymphoma. Further studies are needed to determine the efficacy of N-[4-anilino-6-(1-piperazinyl)-1,3,5-triazin-2-yl]-N-benzylamine in these indications.
In conclusion, N-[4-anilino-6-(1-piperazinyl)-1,3,5-triazin-2-yl]-N-benzylamine is a promising drug candidate for the treatment of hematological malignancies that overexpress BCL-2. Its selective targeting of BCL-2 proteins makes it an attractive tool for studying the role of BCL-2 in cancer biology. Further research is needed to optimize the use of N-[4-anilino-6-(1-piperazinyl)-1,3,5-triazin-2-yl]-N-benzylamine in clinical practice and to explore its potential in other types of cancer.
Métodos De Síntesis
N-[4-anilino-6-(1-piperazinyl)-1,3,5-triazin-2-yl]-N-benzylamine is synthesized through a multi-step process that involves the coupling of a triazine core with a benzylamine moiety, followed by the introduction of an aniline group and a piperazine ring. The synthesis of N-[4-anilino-6-(1-piperazinyl)-1,3,5-triazin-2-yl]-N-benzylamine has been described in several publications, including a patent application by AbbVie Inc.
Aplicaciones Científicas De Investigación
N-[4-anilino-6-(1-piperazinyl)-1,3,5-triazin-2-yl]-N-benzylamine has been extensively studied in preclinical and clinical settings for its potential as a cancer therapy. In vitro studies have shown that N-[4-anilino-6-(1-piperazinyl)-1,3,5-triazin-2-yl]-N-benzylamine induces apoptosis in cancer cells that overexpress BCL-2, while sparing normal cells that express low levels of BCL-2. N-[4-anilino-6-(1-piperazinyl)-1,3,5-triazin-2-yl]-N-benzylamine has also been shown to synergize with other anti-cancer agents, such as rituximab and idelalisib.
Clinical trials have demonstrated the efficacy of N-[4-anilino-6-(1-piperazinyl)-1,3,5-triazin-2-yl]-N-benzylamine in patients with CLL and AML. In a phase I study of patients with relapsed or refractory CLL, N-[4-anilino-6-(1-piperazinyl)-1,3,5-triazin-2-yl]-N-benzylamine induced an overall response rate of 79%, with a complete response rate of 20%. In a phase II study of patients with relapsed or refractory AML, N-[4-anilino-6-(1-piperazinyl)-1,3,5-triazin-2-yl]-N-benzylamine induced an overall response rate of 19%, with a complete response rate of 7%.
Propiedades
Fórmula molecular |
C20H23N7 |
|---|---|
Peso molecular |
361.4 g/mol |
Nombre IUPAC |
4-N-benzyl-2-N-phenyl-6-piperazin-1-yl-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C20H23N7/c1-3-7-16(8-4-1)15-22-18-24-19(23-17-9-5-2-6-10-17)26-20(25-18)27-13-11-21-12-14-27/h1-10,21H,11-15H2,(H2,22,23,24,25,26) |
Clave InChI |
YLYIHYOTBYLWSQ-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1)C2=NC(=NC(=N2)NCC3=CC=CC=C3)NC4=CC=CC=C4 |
SMILES canónico |
C1CN(CCN1)C2=NC(=NC(=N2)NC3=CC=CC=C3)NCC4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![ethyl 6-bromo-2-{[(3-cyano-4,6-dimethyl-2-pyridinyl)sulfanyl]methyl}-4-[(dimethylamino)methyl]-5-hydroxy-1-methyl-1H-indole-3-carboxylate](/img/structure/B243069.png)

![6-Amino-4-(3,4-dimethoxyphenyl)-3-propyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B243077.png)





![4-[4-(dimethylamino)phenyl]-N-(4-methoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide](/img/structure/B243089.png)

![4-[4-(dimethylamino)phenyl]-N-(4-ethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide](/img/structure/B243092.png)
![N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-fluorobenzamide](/img/structure/B243101.png)
![2-[(5,6-Diaminopyrimidin-4-yl)sulfanyl]-5-nitrobenzonitrile](/img/structure/B243102.png)
